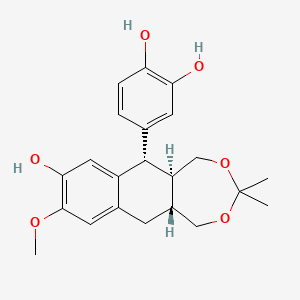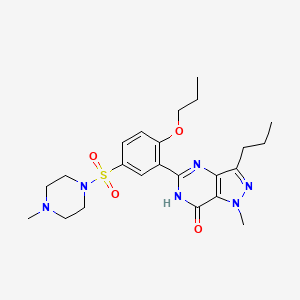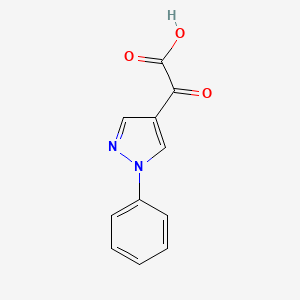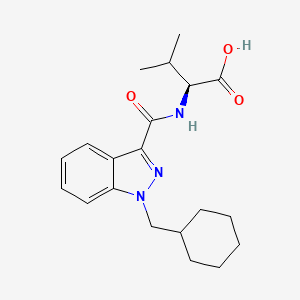
Isotaxiresinol 9,9/'-acetonide
Vue d'ensemble
Description
Isotaxiresinol 9,9’-acetonide is a lignan compound . It has a molecular formula of C22H26O6 and a molecular weight of 386.44 g/mol . The IUPAC name for this compound is 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol .
Molecular Structure Analysis
The molecular structure of Isotaxiresinol 9,9’-acetonide includes a benzodioxepin ring and a benzene ring . The benzodioxepin ring is substituted with hydroxy, methoxy, and methyl groups . The benzene ring is substituted with two hydroxy groups .
Physical And Chemical Properties Analysis
Isotaxiresinol 9,9’-acetonide has a molecular weight of 386.4 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 386.17293854 g/mol .
Applications De Recherche Scientifique
Anti-Osteoporotic Activity : Isotaxiresinol, a lignan isolated from Taxus yunnanensis, has been studied for its effects on bone loss and bone remodeling. It has shown promise in increasing bone mineral content and density, suggesting potential use in treating postmenopausal osteoporosis, especially for preventing bone fractures due to estrogen deficiency (Yin et al., 2006).
Cystic Fibrosis and Diabetes Treatment : Acetonides, including isotaxiresinol 9,9/'-acetonide, have been explored for their roles in treating cystic fibrosis and diabetes. For instance, isoLAB and isoDAB, enantiomeric carbon-branched pyrrolidine iminosugars, have been synthesized using acetonides and shown promising activity against specific enzymes related to these diseases (Best et al., 2010).
Macular Edema Treatment : The glucocorticoid triamcinolone acetonide has been used clinically to treat macular edema. Its mechanism involves inhibiting the swelling of retinal glial cells, which is a central cause of cytotoxic edema in the brain and retina (Uckermann et al., 2005).
Dental Pulp Therapy : Fluocinolone acetonide, another variant, has shown efficacy in dental pulp therapy. It demonstrated potential in reducing inflammation and stimulating the healing process of inflamed dental pulp (Muincharern et al., 2011).
Hypoglycemic Effects : Isotaxiresinol has also been researched for its hypoglycemic effects, particularly in diabetic rats. It has been effective in reducing fasting blood glucose levels, indicating potential utility in diabetes management (Banskota et al., 2006).
Mécanisme D'action
Target of Action
Isotaxiresinol 9,9’-acetonide is a natural product that has been used for research related to life sciences . It’s worth noting that isotaxiresinol, a related compound, has been found to inhibit the production of tnf-alpha and ifn-gamma by activated macrophages .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Isotaxiresinol 9,9’-acetonide, it is recommended to store the compound at -20°C under seal in a ventilated, dry environment .
Propriétés
IUPAC Name |
4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLBPGDLVRRRN-HTZUNMPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104038 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252333-72-5 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)











